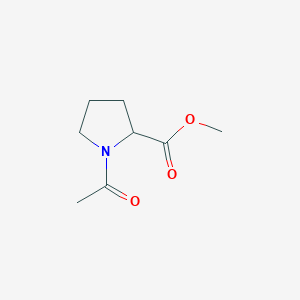
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s molecular formula, molar mass, and structural formula. The compound’s IUPAC name can also provide information about its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability.Aplicaciones Científicas De Investigación
Electrosynthesis and Application in Drug Synthesis
Research demonstrates the electrosynthesis of related compounds, emphasizing methodologies that could be applicable to (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid for pharmaceutical synthesis. For instance, the electroreduction of methyl 5-nitro-4-oxopentanate to produce 5-amino-4-oxopentanoic acid hydrochloride highlights a route that might be relevant for synthesizing analogs or derivatives of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid (Konarev et al., 2007).
Molecular Modelling and Inhibitor Design
The design and synthesis of specific derivatives based on similar molecular structures for inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) suggests the potential of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid in designing enzyme inhibitors, which could be pivotal in treating diseases such as diabetes and obesity (Rakse et al., 2013).
Isotopic Labeling and Biomedical Research
The synthesis of isotopically labeled 5-Amino-4-oxopentanoic acid for use in biomedical research, specifically as a precursor in biosynthesis of biologically active porphyrins, indicates the utility of structurally related compounds in tracing biological pathways and studying disease mechanisms (Shrestha‐Dawadi & Lugtenburg, 2003).
Analytical Chemistry and Characterization Techniques
Research into the mass spectrometric characterization of 4-oxopentanoic acid and its gas-phase ion fragmentation mechanisms provides insights into analytical techniques that could be employed for the structural elucidation and stability assessment of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid and its derivatives (Kanawati et al., 2008).
Electrocatalytic Oxidation in Synthesis
An electrocatalytic method for oxidizing alcohols to carboxylic acids using a mediator suggests a pathway that could potentially be applied to the synthesis or modification of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid, enhancing its applicability in synthetic chemistry and pharmaceuticals (Rafiee et al., 2018).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide information on safe handling and storage procedures.
Direcciones Futuras
This involves a review of the current state of research on the compound and identifying potential areas for future study.
For a specific compound, you would need to consult the relevant scientific literature and databases. Please note that interpreting this information often requires a background in chemistry. If you have questions about a specific compound or topic in chemistry, feel free to ask! I’m here to help.
Propiedades
IUPAC Name |
(4S)-4-acetamido-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCXFLKDREFMO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427359 |
Source


|
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
CAS RN |
17015-15-5 |
Source


|
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














